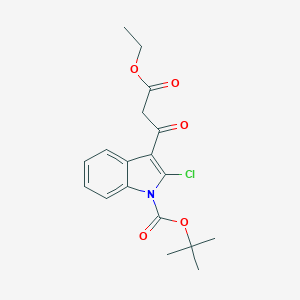
1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic organic compound that is widely used in the synthesis of various pharmaceuticals, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole is not well understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole can induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been found to exhibit potent antiviral and antibacterial activities. However, the exact biochemical and physiological effects of this compound are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole in lab experiments is its potent biological activity, which makes it a promising candidate for drug development. However, one limitation is that it is a relatively complex compound to synthesize, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole. One area of interest is the development of more efficient and scalable synthesis methods. Another direction is the investigation of its potential applications in the development of new drugs for the treatment of various diseases. Additionally, the use of this compound as a fluorescent probe for the detection of biomolecules is an area that warrants further exploration.
Méthodes De Synthèse
The synthesis of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole involves the reaction of indole with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with diethyl oxalate to form the final product.
Applications De Recherche Scientifique
1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer, antiviral, and antibacterial activities. This compound has also been investigated for its potential use as a fluorescent probe for the detection of various biomolecules.
Propriétés
IUPAC Name |
tert-butyl 2-chloro-3-(3-ethoxy-3-oxopropanoyl)indole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5/c1-5-24-14(22)10-13(21)15-11-8-6-7-9-12(11)20(16(15)19)17(23)25-18(2,3)4/h6-9H,5,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFOYJNIBQACFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(N(C2=CC=CC=C21)C(=O)OC(C)(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650691 |
Source


|
| Record name | tert-Butyl 2-chloro-3-(3-ethoxy-3-oxopropanoyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180922-72-9 |
Source


|
| Record name | tert-Butyl 2-chloro-3-(3-ethoxy-3-oxopropanoyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one](/img/structure/B64935.png)
![Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate](/img/structure/B64938.png)
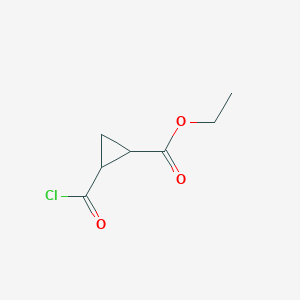
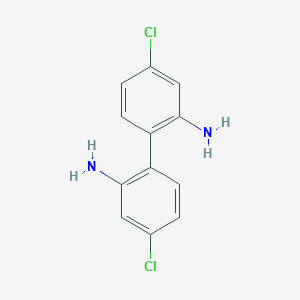
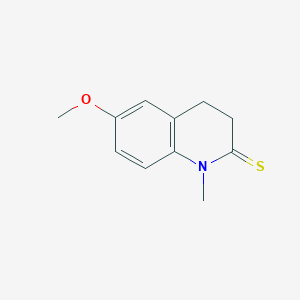



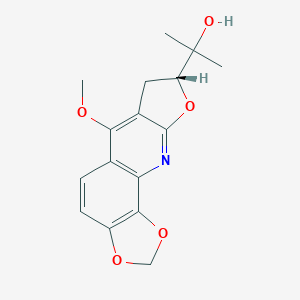
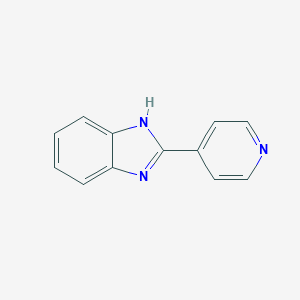
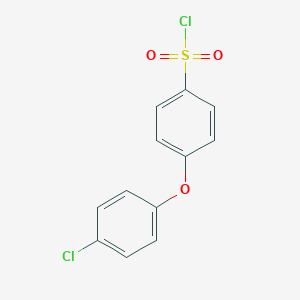
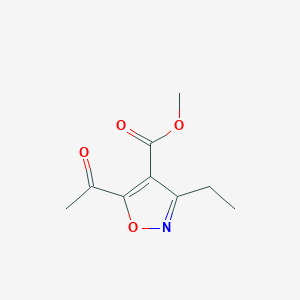
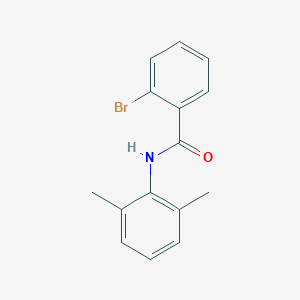
![5-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B64969.png)